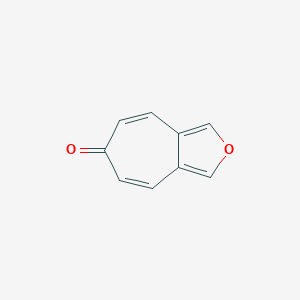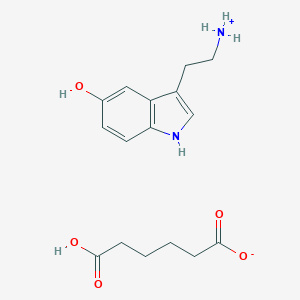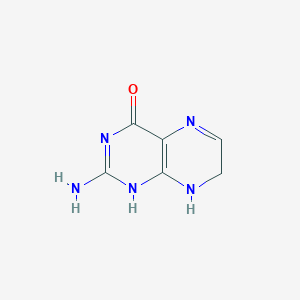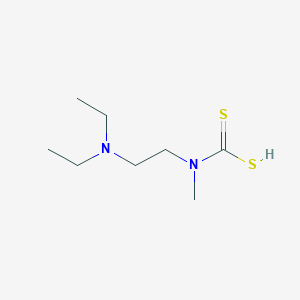
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- is a chemical compound used in scientific research for its unique properties. It is a thiol-containing compound and has been extensively studied for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been extensively used in scientific research for its unique properties. It is a thiol-containing compound and has been used as a reducing agent in biochemical and biophysical studies. It has also been used to study the mechanism of action of various enzymes and proteins. Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been used in the synthesis of various compounds such as peptides, nucleotides, and carbohydrates.
Wirkmechanismus
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- acts as a reducing agent by donating electrons to other molecules. It has a thiol group that can form disulfide bonds with other thiol-containing molecules. This property makes Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- an important compound in the study of enzyme and protein mechanisms.
Biochemische Und Physiologische Effekte
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been used in the treatment of various diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has various advantages and limitations for lab experiments. Its reducing properties make it an important compound in the study of enzyme and protein mechanisms. However, it can also be toxic to cells and can interfere with other cellular processes. Its thiol group can also react with other thiol-containing molecules, leading to unwanted side reactions.
Zukünftige Richtungen
There are various future directions for the study of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-. Some possible directions include the study of its role in the treatment of neurodegenerative diseases, the development of new compounds based on its structure, and the study of its interactions with other molecules. Further research is needed to fully understand the potential of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- in scientific research.
Conclusion:
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- is a unique compound with various properties that make it an important compound in scientific research. Its reducing properties and thiol group make it an important compound in the study of enzyme and protein mechanisms. Its biochemical and physiological effects make it a potential treatment for various diseases. Further research is needed to fully understand the potential of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- in scientific research.
Synthesemethoden
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- can be synthesized using a simple reaction between N,N-diethyl-2-mercaptoethylamine and methyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified using column chromatography to obtain pure Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-.
Eigenschaften
CAS-Nummer |
19022-73-2 |
|---|---|
Produktname |
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- |
Molekularformel |
C8H18N2S2 |
Molekulargewicht |
206.4 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl-methylcarbamodithioic acid |
InChI |
InChI=1S/C8H18N2S2/c1-4-10(5-2)7-6-9(3)8(11)12/h4-7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
XYGKBVQOXBQHHP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C)C(=S)S |
Kanonische SMILES |
CCN(CC)CCN(C)C(=S)S |
Andere CAS-Nummern |
19022-73-2 |
Synonyme |
N-[2-(Diethylamino)ethyl]-N-methylcarbamodithioic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



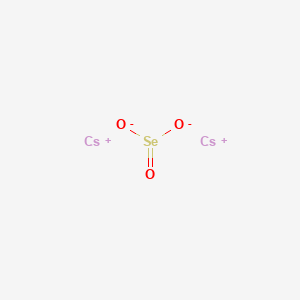

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)



